3-Hydroxy-1,7-naphthyridine
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Overview
Description
1,7-Naphthyridin-3-ol is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system containing two nitrogen atoms at positions 1 and 7, and a hydroxyl group at position 3. The structure of 1,7-Naphthyridin-3-ol makes it an interesting subject for research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Naphthyridin-3-ol can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-aminopyridine with ethyl acetoacetate in the presence of a base can lead to the formation of 1,7-Naphthyridin-3-ol. The reaction conditions typically involve heating the mixture under reflux for several hours.
Industrial Production Methods
In an industrial setting, the production of 1,7-Naphthyridin-3-ol may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,7-Naphthyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 1,7-Naphthyridin-3-one.
Reduction: Formation of 1,7-Dihydro-1,7-naphthyridin-3-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,7-Naphthyridin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 1,7-Naphthyridin-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrogen atoms can participate in coordination with metal ions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: Contains nitrogen atoms at positions 1 and 8.
1,5-Naphthyridine: Contains nitrogen atoms at positions 1 and 5.
1,6-Naphthyridine: Contains nitrogen atoms at positions 1 and 6.
Uniqueness
1,7-Naphthyridin-3-ol is unique due to the specific positioning of its nitrogen atoms and hydroxyl group, which can result in distinct chemical and biological properties compared to other naphthyridine isomers
Properties
CAS No. |
67967-09-3 |
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Molecular Formula |
C8H6N2O |
Molecular Weight |
146.15 g/mol |
IUPAC Name |
1,7-naphthyridin-3-ol |
InChI |
InChI=1S/C8H6N2O/c11-7-3-6-1-2-9-5-8(6)10-4-7/h1-5,11H |
InChI Key |
WYLVDQCBKZPULR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=NC=C(C=C21)O |
Origin of Product |
United States |
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